molecular formula C20H33N3O3 B12795612 Pentyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate CAS No. 7401-51-6

Pentyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate

Cat. No.: B12795612
CAS No.: 7401-51-6
M. Wt: 363.5 g/mol
InChI Key: WBHKGSHDNSYCIF-UHFFFAOYSA-N
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Description

Pentyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pentyl group, a diethylamino group, and a dimethylphenylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenyl isocyanate with pentanol in the presence of a catalyst to form the intermediate pentyl 3,5-dimethylphenylcarbamate. This intermediate is then reacted with diethylaminoacetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides and amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Pentyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Pentyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes or receptors, leading to the modulation of biological pathways. The compound may also undergo metabolic transformations, resulting in active metabolites that exert their effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Pentyl 4-(((methylamino)acetyl)amino)-3,5-dimethylphenylcarbamate
  • Pentyl 4-(((ethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate
  • Pentyl 4-(((propylamino)acetyl)amino)-3,5-dimethylphenylcarbamate

Uniqueness

Pentyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties

Properties

CAS No.

7401-51-6

Molecular Formula

C20H33N3O3

Molecular Weight

363.5 g/mol

IUPAC Name

pentyl N-[4-[[2-(diethylamino)acetyl]amino]-3,5-dimethylphenyl]carbamate

InChI

InChI=1S/C20H33N3O3/c1-6-9-10-11-26-20(25)21-17-12-15(4)19(16(5)13-17)22-18(24)14-23(7-2)8-3/h12-13H,6-11,14H2,1-5H3,(H,21,25)(H,22,24)

InChI Key

WBHKGSHDNSYCIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)NC1=CC(=C(C(=C1)C)NC(=O)CN(CC)CC)C

Origin of Product

United States

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